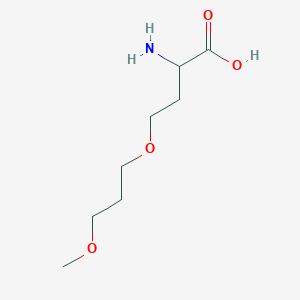

o-(3-Methoxypropyl)homoserine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO4 |

|---|---|

Molecular Weight |

191.22 g/mol |

IUPAC Name |

2-amino-4-(3-methoxypropoxy)butanoic acid |

InChI |

InChI=1S/C8H17NO4/c1-12-4-2-5-13-6-3-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11) |

InChI Key |

QSXNRXNDYXALGH-UHFFFAOYSA-N |

Canonical SMILES |

COCCCOCCC(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for O Alkyl Homoserine Derivatives

Chemoenzymatic Synthesis Approaches

Chemoenzymatic strategies leverage the high selectivity of enzymes to perform specific modifications on the homoserine scaffold, often under mild reaction conditions. This approach can be particularly advantageous for maintaining the stereochemical integrity of the chiral center in homoserine.

Enzymatic Modification of Homoserine Scaffold

Enzymes play a crucial role in the biosynthesis and modification of amino acids. In the context of O-alkyl homoserine derivatives, enzymes can be employed to activate the homoserine side chain for subsequent chemical modification. For instance, homoserine kinases can catalyze the phosphorylation of the γ-hydroxyl group to form O-phosphohomoserine. wikipedia.org This phosphonate (B1237965) is a good leaving group, facilitating nucleophilic substitution by an alkoxide, such as 3-methoxypropan-1-olate.

Another enzymatic approach involves the use of hydrolases, such as lipases, in non-aqueous media to catalyze regioselective acylation, which can be a preliminary step before etherification. While direct enzymatic etherification of homoserine is not widely reported, the enzymatic activation of the hydroxyl group provides a viable pathway for chemoenzymatic synthesis.

O-acetyl-L-homoserine sulfhydrolases (OAHS) are enzymes that naturally catalyze the synthesis of L-methionine from O-acetyl-L-homoserine. nih.govgoogle.com The substrate promiscuity of some OAHS enzymes has been explored for the synthesis of various L-methionine analogues. nih.govgoogle.com This suggests the potential for engineering or discovering enzymes that could catalyze the formation of an ether linkage by reacting an activated homoserine derivative with an alcohol.

Regioselective Functionalization Strategies

Regioselectivity is paramount when modifying a polyfunctional molecule like homoserine, which possesses amino, carboxyl, and hydroxyl groups. Enzymatic reactions are inherently regioselective. For example, homoserine O-succinyltransferase specifically catalyzes the succinylation of the γ-hydroxyl group of homoserine, leaving the amino and carboxyl groups untouched. wikipedia.org This enzymatic protection/activation step can be followed by chemical steps to achieve the desired O-alkylation.

A study on the chemoenzymatic synthesis of a pipecolic acid derivative utilized a lipase (B570770) for kinetic resolution of a racemic intermediate, highlighting the power of enzymes in achieving high enantiopurity. nih.gov A similar strategy could be envisioned for the synthesis of chiral O-alkyl homoserine derivatives.

Chemical Synthesis Routes to o-(3-Methoxypropyl)homoserine

Purely chemical methods offer a versatile toolkit for the synthesis of this compound. These routes typically involve the protection of the amino and carboxyl groups, followed by etherification of the side-chain hydroxyl group, and subsequent deprotection.

Esterification and Etherification Techniques for Homoserine

The direct O-alkylation of unprotected homoserine is challenging due to the competing reactivity of the amino and carboxyl groups. Therefore, the synthesis usually commences with the protection of these functional groups. The amino group is commonly protected with groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), while the carboxyl group is often converted to a methyl or benzyl (B1604629) ester. rsc.org

With the protected homoserine in hand, the etherification of the γ-hydroxyl group can be achieved through various methods. The Williamson ether synthesis is a classic and effective method. This involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide, in this case, 1-bromo-3-methoxypropane (B1268092) or a related electrophile like 3-methoxypropyl tosylate.

A study on the synthesis of ether-containing diaminodiacids successfully employed the reaction of a protected homoserine derivative with an aziridine (B145994) derivative in the presence of a Lewis acid catalyst (BF3·OEt2) to form an ether linkage. acs.org Another approach involves the reaction of carbanions with monoperoxyacetals, which has been shown to be effective for the synthesis of various ethers. researchgate.net

| Etherification Strategy | Reagents | Key Features | Potential Application to this compound |

| Williamson Ether Synthesis | Protected Homoserine, NaH, 3-methoxypropyl halide/tosylate | Well-established, versatile for various alkyl groups. | Direct and common method for forming the ether bond. |

| Lewis Acid Catalyzed Ring Opening | Protected Homoserine, Aziridine derivative, BF3·OEt2 | Forms an ether linkage via ring-opening of an electrophilic ring. | Could be adapted with a suitable 3-methoxypropyl-containing electrophile. |

| Reaction with Monoperoxyacetals | Lithiated derivative of a protected homoserine, Methoxypropyl peroxyacetal | Umpolung strategy involving a nucleophilic carbon and electrophilic oxygen. | An alternative, less common approach for ether formation. |

Stereoselective Synthesis of Homoserine Analogs

Maintaining the stereochemistry at the α-carbon of homoserine is critical for biological applications. Starting the synthesis from an enantiomerically pure form of homoserine (L- or D-homoserine) is the most straightforward way to ensure the stereochemical integrity of the final product. The reaction conditions for protection and deprotection steps are generally chosen to be mild to prevent racemization.

Stereoselective alkylation reactions have been developed for the synthesis of homoserine analogues. For instance, the photoinduced radical addition of alcohols and ethers to a chiral substrate has been used to synthesize homoserine derivatives asymmetrically. nih.gov While this specific method generates a C-C bond, similar principles of using chiral auxiliaries or catalysts can be applied to achieve stereoselective O-alkylation.

Protecting Group Chemistry in O-Alkylation

The choice of protecting groups for the amino and carboxyl functions of homoserine is crucial for a successful synthesis. researchgate.net The protecting groups must be stable under the conditions of the O-alkylation reaction and must be removable without affecting the newly formed ether linkage.

Commonly used N-protecting groups include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). google.com.naresearchgate.net The Boc group is acid-labile, while the Fmoc group is base-labile. The carboxyl group is often protected as a methyl, ethyl, or benzyl ester. rsc.orggoogle.com

For the synthesis of this compound, a typical strategy would involve:

Protection of L-homoserine, for example, as N-Boc-L-homoserine methyl ester.

O-Alkylation of the hydroxyl group using a base and 3-methoxypropyl bromide.

Deprotection of the carboxyl and amino groups to yield the final product.

The trityl (Trt) group has also been used for the protection of the amino group in homoserine synthesis. A solid-phase synthesis approach has been described for preparing 3'-conjugates of oligonucleotides using a homoserine branching unit where the N-α-position was protected with Fmoc and the side-chain hydroxyl group with a trityl group. This demonstrates the orthogonality of these protecting groups, which is a key principle in multi-step synthesis.

| Protecting Group | Functional Group Protected | Protection Conditions | Deprotection Conditions | Compatibility with O-Alkylation |

| Boc (tert-butyloxycarbonyl) | Amino | Boc-anhydride, base | Strong acid (e.g., TFA) | Stable to basic conditions of Williamson ether synthesis. |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Amino | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., piperidine) | May not be stable under strongly basic O-alkylation conditions. |

| Benzyl Ester | Carboxyl | Benzyl alcohol, acid catalyst | Hydrogenolysis (H2, Pd/C) | Stable to both acidic and basic conditions. |

| Methyl/Ethyl Ester | Carboxyl | Methanol/Ethanol, acid catalyst | Saponification (e.g., LiOH, NaOH) | Stable to acidic conditions; saponification is basic. |

| Trityl (Trt) | Amino/Hydroxyl | Trityl chloride, base | Mild acid | Can be used for either amino or hydroxyl protection. |

Derivatization Strategies for Structural Analogs and Probes

The development of structural analogs and probes of this compound is essential for investigating its biological activity and mechanism of action. Various derivatization strategies can be employed to systematically modify the structure of the parent compound. These strategies can be broadly categorized based on the region of the molecule being altered: the O-alkyl side chain, the amino group, or the carboxyl group.

Modification of the O-Alkyl Side Chain:

The 3-methoxypropyl side chain offers several opportunities for modification to explore structure-activity relationships.

Varying the Chain Length: The length of the alkyl chain can be systematically increased or decreased by using different ω-methoxyalkyl halides in the Williamson ether synthesis. This would allow for the investigation of the optimal chain length for biological activity.

Introducing Different Functional Groups: The terminal methoxy (B1213986) group can be replaced with other functionalities to probe interactions with biological targets. For example, analogs with terminal hydroxyl, amino, or carboxyl groups could be synthesized. Furthermore, the introduction of reporter groups such as fluorophores or biotin at this position would yield valuable probes for biochemical and cellular studies.

Altering the Ether Linkage: The ether linkage itself can be replaced with other isosteric groups, such as a thioether or an amide, to assess the importance of the oxygen atom for activity. jst.go.jp The synthesis of thioether analogs could be achieved by reacting a protected homoserine derivative with a corresponding thioalkylating agent.

Derivatization of the Amino Group:

The amino group is a key functional handle for derivatization.

N-Acylation: A common modification is the acylation of the amino group with a variety of acyl chlorides or activated carboxylic acids. beilstein-journals.orgcam.ac.uk This strategy has been extensively used in the synthesis of N-acyl homoserine lactone (AHL) analogs and could be readily applied to this compound to explore the influence of different acyl chains on its activity. beilstein-journals.orgcam.ac.uk

N-Alkylation: The amino group can also be mono- or di-alkylated to introduce different steric and electronic properties. nih.gov

Introduction of Probes: The amino group can be coupled to various probes, such as fluorescent dyes or affinity tags, to facilitate the study of its interactions with proteins or other biomolecules.

Modification of the Carboxyl Group:

The carboxylic acid functionality can also be modified to generate a range of derivatives.

Esterification: The carboxyl group can be converted to a variety of esters to modulate the polarity and bioavailability of the molecule.

Amidation: Reaction of the carboxylic acid with different amines would yield a library of amides, which could exhibit altered biological profiles.

Reduction to an Alcohol: The carboxyl group can be reduced to a primary alcohol, leading to the corresponding amino alcohol analog.

The following table summarizes potential derivatization strategies for generating structural analogs and probes of this compound:

| Molecular Region | Derivatization Strategy | Potential Analogs/Probes | Rationale |

| O-Alkyl Side Chain | Varying chain length | o-(ω-Methoxyalkyl)homoserines | Investigate optimal chain length for activity |

| Introducing different functional groups | Analogs with terminal -OH, -NH2, -COOH | Probe specific interactions | |

| Attaching reporter groups | Fluorescently labeled or biotinylated analogs | Biochemical and cellular probes | |

| Isosteric replacement of ether linkage | Thioether or amide analogs | Assess the role of the ether oxygen | |

| Amino Group | N-Acylation | N-Acyl-o-(3-methoxypropyl)homoserines | Explore influence of different acyl chains |

| N-Alkylation | N-Alkyl-o-(3-methoxypropyl)homoserines | Modify steric and electronic properties | |

| Coupling to probes | Fluorescent or affinity-tagged analogs | Study molecular interactions | |

| Carboxyl Group | Esterification | Ester derivatives | Modulate polarity and bioavailability |

| Amidation | Amide derivatives | Alter biological profile | |

| Reduction | Amino alcohol analogs | Remove negative charge |

Enzymology and Biochemical Interactions

Substrate Specificity of Homoserine-Metabolizing Enzymes

The interaction of o-(3-Methoxypropyl)homoserine with various enzymes that metabolize homoserine and its derivatives is a key area of investigation. The substrate specificity of these enzymes determines whether this compound can act as a substrate, inhibitor, or has no significant interaction.

Potential as Substrate for O-Acetylhomoserine Sulfhydrylase (OAHS)

There is no direct research specifically documenting this compound as a substrate for O-Acetylhomoserine Sulfhydrylase (OAHS). However, studies on OAHS from microorganisms like Corynebacterium acetophilum and Saccharomyces cerevisiae have demonstrated that this enzyme can catalyze the synthesis of various O-alkylhomoserines from O-acetylhomoserine and the corresponding alcohols. nih.govnih.gov

This suggests that OAHS could potentially catalyze the formation of this compound from O-acetyl-L-homoserine and 3-methoxypropanol. The enzyme from Corynebacterium acetophilum has been shown to utilize several straight-chain alcohols as substrates, with the reaction rate decreasing as the alkyl chain length increases. nih.gov

| Alcohol Substrate | Relative Activity (%) |

|---|---|

| Ethyl alcohol | 100 |

| n-Propyl alcohol | 80 |

| n-Butyl alcohol | 60 |

| Methyl alcohol | 50 |

| n-Pentyl alcohol | 30 |

This interactive table is based on data for the synthesis of O-alkylhomoserines by O-Acetylhomoserine Sulfhydrylase from Corynebacterium acetophilum. The data indicates that an alcohol with a propyl group (n-propyl alcohol) is a good substrate for the enzyme. nih.gov This suggests that 3-methoxypropanol, the alcohol required for the synthesis of this compound, might also serve as a substrate, although its activity relative to other alcohols would need to be experimentally determined.

Evaluation with Homoserine O-Acetyl/Succinyltransferases (MetA/MetX)

No scientific literature could be found that evaluates this compound as a substrate or inhibitor for Homoserine O-Acetyltransferases (MetX) or Homoserine O-Succinyltransferases (MetA). These enzymes are responsible for the acylation of the γ-hydroxyl group of homoserine, using acetyl-CoA and succinyl-CoA as acyl donors, respectively. wikipedia.orgwikipedia.org

The primary function of these enzymes is to activate homoserine for the subsequent steps in the methionine biosynthetic pathway. Their active sites are specifically adapted to bind L-homoserine and the respective acyl-CoA. It is unlikely that this compound would serve as a substrate, as the γ-hydroxyl group is already alkylated. However, the possibility of this compound acting as a competitive or allosteric inhibitor cannot be ruled out without experimental investigation.

Investigation with Cystathionine Gamma-Synthase (Cgs) (EC 2.5.1.48) and Related Enzymes

There is no available research specifically investigating the interaction of this compound with Cystathionine Gamma-Synthase (Cgs). Cgs catalyzes the formation of cystathionine from an activated O-acyl homoserine (typically O-succinyl-L-homoserine or O-acetyl-L-homoserine in microorganisms) and L-cysteine. wikipedia.org

Studies have shown that Cgs exhibits specificity for the O-acyl leaving group. For instance, the E. coli Cgs naturally utilizes O-succinylhomoserine, while the enzyme from Arabidopsis thaliana prefers O-phosphohomoserine. nih.gov Both have been shown to be capable of utilizing O-acetylhomoserine as well. nih.gov The enzyme's mechanism involves a γ-replacement reaction. It is plausible that an O-alkyl ether linkage, such as the one in this compound, would be significantly less reactive as a leaving group compared to the O-acyl esters, making it a poor substrate for Cgs.

Characterization of Enzyme-Substrate Binding Dynamics

Direct studies characterizing the binding dynamics of this compound with any of the aforementioned enzymes are absent from the current scientific literature. Understanding these dynamics would require biophysical techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or X-ray crystallography of the enzyme-ligand complex.

In the context of O-alkylhomoserines and O-Acetylhomoserine Sulfhydrylase, the binding would involve the accommodation of the O-acetylhomoserine and the alcohol (3-methoxypropanol) in the active site. The binding affinity for the alcohol would likely be a key determinant of the reaction's efficiency. The decreasing activity with increasing alkyl chain length suggests that steric factors within the active site play a significant role in the binding and proper orientation of the alcohol substrate. nih.gov

Enzymatic Reaction Mechanisms with O-Alkyl Homoserine Substrates

The enzymatic reaction mechanism for the synthesis of O-alkyl homoserines by O-Acetylhomoserine Sulfhydrylase is proposed to be a γ-replacement reaction. In this mechanism, the acetyl group of O-acetylhomoserine is replaced by an alkyl group from the corresponding alcohol. The reaction is analogous to the physiological reaction where the acetyl group is replaced by a thiol group (sulfhydrylation). nih.govnih.gov

The proposed mechanism likely involves the formation of an enzyme-bound intermediate after the departure of the acetate leaving group, followed by a nucleophilic attack by the hydroxyl group of the alcohol (in this case, 3-methoxypropanol) on the γ-carbon of the homoserine moiety. The pyridoxal phosphate (PLP) cofactor, common in this class of enzymes, would play a crucial role in stabilizing the reaction intermediates.

For the other enzymes discussed, Homoserine Kinase, Homoserine O-Acetyl/Succinyltransferases, and Cystathionine Gamma-Synthase, the interaction with an O-alkyl homoserine like this compound is not established. Therefore, any discussion of a reaction mechanism would be purely speculative.

Metabolic Pathway Integration and Regulation

Investigation of Incorporation into Methionine Biosynthesis Pathways

The biosynthesis of methionine from homoserine is a critical pathway that typically involves the activation of the homoserine side chain through acylation. nih.gov In many bacteria, this is achieved by converting homoserine into intermediates like O-succinyl-L-homoserine (OSH) or O-acetyl-L-homoserine (OAH). asm.orgnih.govnih.gov These O-acylated derivatives are central to the canonical trans-sulfurylation and direct-sulfurylation pathways that produce methionine.

An enzyme from Corynebacterium acetophilum, identified as O-acetylhomoserine sulfhydrylase, has been shown to catalyze the synthesis of various O-alkylhomoserines from O-acetylhomoserine in the presence of corresponding alcohols, including n-propyl alcohol. nih.gov This demonstrates a clear biochemical precedent for the formation of O-alkylated derivatives like o-(3-Methoxypropyl)homoserine and their potential to enter the methionine biosynthetic pathway.

Table 1: Key Enzymes in Homoserine-Derived Methionine Biosynthesis

| Enzyme | Abbreviation | Function | Organism Example |

|---|---|---|---|

| Homoserine O-succinyltransferase | MetA | Converts L-homoserine to O-succinyl-L-homoserine. wikipedia.org | Escherichia coli wikipedia.org |

| O-acetylhomoserine sulfhydrylase | MetY / CysD | Converts O-acetyl-L-homoserine to L-homocysteine. nih.gov | Corynebacterium acetophilum, Saccharomyces cerevisiae nih.gov |

| Cystathionine gamma-synthase | MetB | Condenses O-succinyl-homoserine with cysteine. nih.gov | Escherichia coli |

| Homoserine dehydrogenase | HSD | Reduces L-aspartate-4-semialdehyde to L-homoserine. nih.gov | Corynebacterium glutamicum nih.gov |

| MetM | MetM | Converts O-phospho-L-homoserine to L-homocysteine. asm.orgnih.gov | Streptomyces species asm.orgnih.gov |

Metabolic flux analysis is a powerful technique for quantifying the rates of metabolic reactions within a biological system. wikipedia.org The flow, or flux, of metabolites through the methionine pathway is tightly regulated at several nodes. The conversion of homoserine to its activated O-acylated forms is a critical control point. nih.gov

A significant point of pathway diversion occurs at the branch point of O-phospho-L-homoserine. This molecule serves as a substrate for both threonine synthase (in the threonine pathway) and, in some organisms, for a novel methionine synthesis route. asm.orgnih.gov The discovery of this pathway reveals that metabolic flux can be diverted from threonine to methionine synthesis by seizing a shared intermediate, thereby bypassing the canonical O-acylated homoserine derivatives entirely. asm.orgresearchgate.net This diversion highlights the metabolic plasticity and interconnectedness of these amino acid biosynthetic networks.

Recent research has uncovered novel biosynthetic routes for methionine that deviate from the well-established pathways involving O-succinyl-homoserine or O-acetyl-homoserine. asm.org In many Streptomyces bacteria, which lack the genes for the canonical pathway, a novel enzyme named MetM directly converts O-phospho-L-homoserine to L-homocysteine. asm.orgnih.gov This is significant because O-phospho-L-homoserine is a well-known intermediate in the threonine biosynthesis pathway in bacteria and plants. asm.orgnih.govnih.gov This MetM/MetO pathway effectively seizes an intermediate from the threonine pathway and redirects it for methionine synthesis, demonstrating a previously unknown metabolic route. asm.orgresearchgate.net

Table 2: Comparison of Methionine Biosynthesis Routes from Homoserine

| Pathway Name | Key Homoserine Intermediate | Key Reaction |

|---|---|---|

| Trans-sulfurylation | O-succinyl-L-homoserine | Condensation with cysteine to form cystathionine. |

| Direct-sulfurylation | O-acetyl-L-homoserine | Direct conversion to homocysteine using sulfide. nih.gov |

| Novel MetM/MetO Pathway | O-phospho-L-homoserine | Direct conversion to homocysteine using a thiocarboxylated sulfur carrier. asm.orgnih.gov |

Examination of Threonine Biosynthesis Pathway Perturbations

The threonine and methionine synthesis pathways are intimately linked through their shared precursor, homoserine, and the intermediate O-phospho-L-homoserine. nih.govwikipedia.org Any alteration in the flux towards methionine synthesis can directly perturb the threonine pathway by limiting the availability of these shared precursors. For instance, the novel MetM/MetO pathway found in Streptomyces directly competes with threonine synthase for their common substrate, O-phospho-L-homoserine. asm.orgnih.gov In engineered organisms, overexpression of enzymes like cystathionine gamma-synthase (for methionine synthesis) can reduce the pool of O-phospho-L-homoserine available for threonine synthase, thereby limiting threonine production. nih.gov This metabolic cross-talk underscores the delicate balance required to maintain cellular homeostasis of these essential amino acids.

Potential Role in Other Amino Acid or Primary Metabolic Pathways

Homoserine and its derivatives are versatile intermediates that can be channeled into pathways beyond methionine and threonine. For example, a synthetic metabolic pathway has been constructed in Escherichia coli to convert homoserine into 2,4-dihydroxybutyric acid, a precursor for a methionine analogue. nih.gov This pathway involves a homoserine transaminase and a reductase, demonstrating that the homoserine backbone can be utilized for synthesizing non-canonical chemicals. nih.gov

Furthermore, the enzyme O-acetylhomoserine sulfhydrylase, which is central to direct-sulfurylation, exhibits broad substrate specificity. It can utilize various alcohols to synthesize corresponding O-alkylhomoserines from O-acetylhomoserine. nih.gov This suggests that in environments containing alcohols like 3-methoxypropanol, this compound could be synthesized enzymatically, thereby integrating it into the cell's metabolic network.

Regulation of Metabolic Enzymes by O-Alkylated Homoserine Derivatives

The activity of enzymes within metabolic pathways is often regulated by the very molecules they help produce, a process known as feedback inhibition. khanacademy.org O-alkylated and O-acylated homoserine derivatives have been shown to act as regulatory molecules. Research on O-acetylhomoserine sulfhydrylase from Corynebacterium acetophilum revealed that its activity is inhibited by several related compounds, including O-ethylhomoserine and O-succinylhomoserine. nih.gov This indicates that the enzyme's function can be modulated by the presence of different O-substituted homoserine derivatives.

A primary point of regulation in the broader pathway is the enzyme homoserine dehydrogenase (HSD), which catalyzes the formation of homoserine. nih.gov HSD is often subject to allosteric feedback inhibition by L-threonine. nih.gov This means that when threonine levels are high, it binds to a regulatory site on HSD, reducing its activity and thus shutting down the production of homoserine and all subsequent products, including methionine and other homoserine derivatives. nih.gov This mechanism prevents the over-accumulation of these amino acids and conserves cellular resources.

Role in Cell to Cell Communication and Quorum Sensing Systems

Structural Comparison with N-Acyl Homoserine Lactones (AHLs)

N-Acyl Homoserine Lactones (AHLs) are the archetypal signaling molecules in many Gram-negative bacteria, characterized by a conserved homoserine lactone ring linked to an acyl side chain of varying length and modification. This acyl chain is a key determinant of signaling specificity.

A structural analysis of o-(3-Methoxypropyl)homoserine reveals a homoserine backbone, similar to that of AHLs. However, a crucial distinction lies in the side chain. Instead of the amide-linked acyl chain found in AHLs, this compound possesses a 3-methoxypropyl group attached via an ether linkage to the homoserine moiety.

| Feature | N-Acyl Homoserine Lactones (AHLs) | This compound |

|---|---|---|

| Core Structure | Homoserine Lactone Ring | Homoserine |

| Side Chain | Acyl group | 3-Methoxypropyl group |

| Linkage | Amide bond | Ether bond |

This fundamental difference in the side chain and its linkage to the homoserine core suggests that this compound would not function as a classical AHL mimic. The specific stereochemistry and the nature of the side chain are critical for recognition and binding by LuxR-type receptors, the cognate receptors for AHLs.

Investigation as a Potential Autoinducer or Modulator in Bacterial Quorum Sensing

Autoinducers in quorum sensing systems are molecules that, upon reaching a critical concentration, trigger a coordinated change in bacterial gene expression. Given the structural divergence of this compound from canonical AHLs, it is highly unlikely to function as a native autoinducer in any known bacterial quorum sensing circuit.

However, the possibility of it acting as a modulator—either an agonist or an antagonist—of quorum sensing cannot be entirely dismissed without experimental evidence. Synthetic molecules with altered side chains have been shown to interfere with quorum sensing signaling. As a potential modulator, this compound could theoretically interact with the ligand-binding pocket of a LuxR-type receptor, either weakly activating it or, more likely, competitively inhibiting the binding of the native AHL autoinducer. To date, no studies have been published that investigate this compound in this capacity.

Interactions with LuxR-type Transcriptional Regulators

LuxR-type proteins are intracellular receptors that bind to specific AHLs, leading to a conformational change that promotes dimerization and subsequent binding to DNA to regulate gene expression. The specificity of this interaction is dictated by the precise molecular contacts between the AHL side chain and the amino acid residues lining the receptor's binding pocket.

Due to the replacement of the acyl chain and amide linkage with a methoxypropyl group and an ether linkage, the interaction of this compound with LuxR-type regulators would be significantly different from that of native AHLs. The hydrogen bonding and hydrophobic interactions that stabilize the AHL-receptor complex would be altered. It is plausible that this compound would have a much lower binding affinity for these receptors, if any at all. Without empirical data from binding assays or computational docking studies, any potential interaction remains speculative.

Impact on Bacterial Physiology and Gene Expression Profiles

The physiological and gene expression changes mediated by quorum sensing are vast and include the regulation of virulence factors, biofilm formation, and antibiotic production. If this compound were to act as a quorum sensing modulator, it could theoretically influence these processes.

For instance, as an antagonist, it could potentially reduce the expression of virulence genes in pathogenic bacteria, making it a candidate for anti-virulence therapy. Conversely, as an agonist, it might enhance certain beneficial bacterial traits. However, in the absence of any experimental evidence demonstrating that this compound can modulate quorum sensing, its impact on bacterial physiology and gene expression remains unknown.

Modulation of Host-Microbe Interactions via Quorum Sensing Interference

Quorum sensing is a key mechanism through which bacteria communicate with and influence their hosts. By controlling the expression of virulence factors and biofilm formation, quorum sensing plays a pivotal role in the establishment and progression of infections. Interference with these signaling pathways can therefore modulate host-microbe interactions.

If this compound were found to be a quorum sensing inhibitor, it could potentially disrupt the pathogenic behavior of bacteria, thereby tipping the balance in favor of the host's immune system. This could manifest as a reduction in inflammation, decreased tissue damage, and enhanced clearance of the pathogen. However, as there is currently no evidence to support a role for this compound in quorum sensing, its potential to modulate host-microbe interactions through this mechanism is purely hypothetical.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating o-(3-Methoxypropyl)homoserine from intricate mixtures, thereby preventing interference from other components and enabling precise measurement. The choice of technique depends on the nature of the sample matrix and the required sensitivity.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted method for the analysis of non-volatile compounds like amino acids and their derivatives in biological fluids. nih.govnih.gov This technique offers exceptional selectivity and sensitivity, making it ideal for detecting trace amounts of this compound in samples such as bacterial culture supernatants or plasma. researchgate.net

The methodology involves first separating the compound from the sample matrix using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). mdpi.com A reversed-phase column, such as a C18, is typically employed for separation. frontiersin.org The mobile phase usually consists of a gradient mixture of water and an organic solvent like acetonitrile, often with an acid modifier like formic acid to improve peak shape and ionization efficiency. mdpi.comfrontiersin.org

Following chromatographic separation, the analyte is introduced into the mass spectrometer, commonly using electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) is then used for quantification, where the specific precursor ion of this compound is selected and fragmented to produce characteristic product ions. nih.govmdpi.com This process, known as multiple reaction monitoring (MRM), provides high specificity and reduces background noise, allowing for reliable quantification even at very low concentrations. researchgate.netfrontiersin.org

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis This table is based on typical methodologies for similar compounds.

| Parameter | Setting | Purpose |

|---|---|---|

| Chromatography | UHPLC | Provides high-resolution separation and speed. mdpi.com |

| Column | Reversed-Phase C18 (e.g., 2.1 x 150 mm, 1.9 µm) | Separates the analyte from other matrix components based on polarity. mdpi.comfrontiersin.org |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for eluting the analyte. mdpi.com |

| Flow Rate | 0.4 - 0.8 mL/min | Controls the speed of separation. mdpi.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates protonated molecular ions [M+H]⁺ for analysis. researchgate.net |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity for quantification. |

| Precursor Ion | m/z 192.12 | Theoretical [M+H]⁺ for C₈H₁₇NO₄. |

| Product Ions | To be determined experimentally | Characteristic fragments used for confirmation and quantification. nih.gov |

Gas chromatography-mass spectrometry (GC-MS) is a premier technique for the analysis of volatile and thermally stable compounds. researchgate.netmdpi.comsemanticscholar.org Amino acids and their derivatives, including this compound, are inherently non-volatile due to the presence of polar carboxyl and amino functional groups. Therefore, a chemical derivatization step is mandatory to convert them into volatile and thermally stable analogues suitable for GC analysis. nih.govnih.govmdpi.com

The derivatization process typically involves a two-step reaction. nih.gov First, methoximation (often using methoxyamine hydrochloride in pyridine) is used to protect carbonyl groups. researchgate.net This is followed by a silylation reaction, where active hydrogens in the amino and carboxyl groups are replaced with a trimethylsilyl (TMS) group. researchgate.net N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common silylation reagent for this purpose. nih.gov Other derivatization strategies include acylation. researchgate.net

Once derivatized, the sample is injected into the GC, where the volatile derivative is separated from other compounds on a capillary column. The separated components then enter the mass spectrometer for detection and quantification. researchgate.net The resulting mass spectra contain specific fragmentation patterns that can be used to identify and quantify the original analyte. mdpi.com

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

| Reagent Class | Example Reagent | Target Functional Groups |

|---|---|---|

| Silylation | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | -OH, -NH₂, -COOH, -SH |

| Acylation | Pentafluoropropionic Anhydride (PFPA) | -OH, -NH₂ |

| Esterification | Methanolic HCl | -COOH |

| Oximation | Methoxyamine Hydrochloride | C=O (Aldehydes, Ketones) |

While LC-MS is highly effective, HPLC can also be coupled with other detectors for the quantification of amino acids. nih.gov Since this compound lacks a strong native chromophore for UV detection or inherent fluorescence, derivatization is required to render it detectable by UV-Visible or fluorescence detectors. shimadzu.com This approach can be a cost-effective alternative to mass spectrometry.

The derivatization can be performed either before the sample is injected onto the HPLC column (pre-column) or after separation but before detection (post-column). shimadzu.comshimadzu.eu

Pre-column Derivatization: Common reagents include o-phthalaldehyde (OPA), which reacts with primary amines to yield fluorescent products, and 9-fluorenylmethyl chloroformate (FMOC), which reacts with both primary and secondary amines. shimadzu.comnih.gov

Post-column Derivatization: In this setup, the analyte is separated in its native form and then mixed with a derivatizing reagent in a reaction coil before entering the detector. shimadzu.eu This method avoids potential issues with separating multiple derivatized products.

Fluorescence detection is generally preferred over UV detection due to its higher sensitivity and selectivity. shimadzu.comlcms.cz

Spectroscopic Characterization for Structural Elucidation in Research Contexts

In research settings, particularly when isolating a novel compound or verifying its structure, definitive spectroscopic characterization is essential. researchgate.netnorthwestern.edumestrelab.comscilit.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous elucidation of the chemical structure of organic molecules. mdpi.com Techniques such as ¹H NMR and ¹³C NMR, along with two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC, can reveal the precise connectivity of atoms within the this compound molecule, confirming the methoxypropyl group's attachment to the homoserine backbone.

To enhance sensitivity and facilitate complex structural studies, isotopic labeling is often employed. nih.gov This involves growing the producing organism in a medium enriched with stable isotopes, such as ¹³C (from ¹³C-glucose) or ¹⁵N (from ¹⁵N-ammonium chloride). The organism incorporates these heavier isotopes into the metabolites it synthesizes.

The presence of these isotopes can simplify complex spectra or enable specific NMR experiments that trace the metabolic origin of different atoms in the molecule. researchgate.netprotein-nmr.org.ukcore.ac.uk This is particularly valuable for biosynthetic pathway studies.

Table 3: Isotopes Commonly Used in NMR Labeling Studies

| Isotope | Natural Abundance | Use in NMR |

|---|---|---|

| ¹³C | ~1.1% | Enhances signal for ¹³C NMR and enables ¹³C-¹³C correlation experiments for carbon backbone tracing. |

| ¹⁵N | ~0.37% | Used for protein structure and dynamics; applicable to nitrogen-containing metabolites to study nitrogen sources and metabolism. nih.gov |

| ²H (Deuterium) | ~0.015% | Used to simplify ¹H NMR spectra by replacing protons, reducing spectral crowding. nih.gov |

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically with an error of less than 5 parts per million (ppm). nih.gov This precision allows for the determination of a compound's elemental formula. nih.gov

For this compound (C₈H₁₇NO₄), HR-MS can distinguish its molecular formula from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). By comparing the experimentally measured precise mass of the protonated molecule [M+H]⁺ with the theoretically calculated mass, researchers can confidently confirm the elemental formula, which is a critical piece of data in structural elucidation. mdpi.comnih.gov

Table 4: Precise Mass Determination of this compound by HR-MS

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₇NO₄ |

| Ion Formula | [C₈H₁₈NO₄]⁺ |

| Theoretical Exact Mass ([M+H]⁺) | 192.12303 Da |

| Hypothetical Measured Mass | 192.12295 Da |

| Mass Error | -0.42 ppm |

Biosensor Applications for Detection and Activity Profiling

The detection of specific amino acid derivatives such as this compound in complex biological matrices presents a significant analytical challenge. While dedicated biosensors for this compound are not extensively documented in current literature, the principles for their development can be derived from existing platforms designed for structurally related molecules, particularly N-acyl homoserine lactones (AHLs). AHLs are crucial quorum-sensing molecules in many bacteria, and the biosensors developed for their detection offer a blueprint for potential applications in profiling compounds like this compound.

Whole-cell biosensors are a prominent example of this technology. These biosensors typically utilize genetically engineered bacteria that produce a measurable signal in the presence of the target analyte. A well-characterized example is the Agrobacterium tumefaciens-based biosensor, which is engineered to detect a variety of AHLs. nih.gov This type of biosensor incorporates a transcriptional fusion of a promoter region that responds to the analyte with a reporter gene. nih.gov The binding of the target molecule to a receptor protein triggers the expression of the reporter gene, leading to a quantifiable output such as fluorescence, bioluminescence, or enzymatic activity. nih.gov

The sensitivity of these systems is a key advantage. For instance, biosensors using the inaZ (ice nucleation) reporter gene have demonstrated detection limits in the picomolar to nanomolar range for certain AHLs, making them suitable for in-situ analysis in environments like the rhizosphere. nih.gov This high sensitivity would be invaluable for detecting trace amounts of this compound and profiling its biological activity or distribution.

Below is a table summarizing the characteristics of representative AHL biosensors, which could serve as a model for the development of sensors for this compound.

| Biosensor Type | Organism/Platform | Reporter System | Target Analytes | Typical Detection Limit | Reference |

| Whole-Cell | Agrobacterium tumefaciens | traG::lacZ | N-acyl homoserine lactones (AHLs) | Nanomolar (nM) range | nih.gov |

| Whole-Cell | Agrobacterium tumefaciens | traG::inaZ | N-acyl homoserine lactones (AHLs) | Picomolar (pM) range | nih.gov |

| Photoelectrochemical (PEC) | Bi₂S₃@Bi₂Sn₂O₇ Heterojunction | Alkaline Phosphatase (ALP) Inhibition | Organophosphates (e.g., Omethoate) | 0.0146 ng/mL | nih.gov |

| Lateral Flow Immunoassay (LFIA) | Carbon Nanoparticle-based | Monoclonal Antibody | Chlorpyrifos | <1 µg/L | mdpi.com |

The development of biosensors for this compound could involve similar strategies, such as identifying a specific binding protein or enzyme that interacts with the compound and coupling this recognition event to a signal transducer. Such tools would enable real-time monitoring and high-throughput screening, significantly advancing research into the compound's biological roles.

Sample Preparation and Enrichment Strategies for Trace Analysis

Effective sample preparation is a critical prerequisite for the accurate quantification of trace levels of this compound, especially when using highly sensitive analytical techniques like mass spectrometry (MS). thermofisher.com The primary goals of sample preparation are to remove interfering matrix components, concentrate the analyte of interest, and present it in a solvent compatible with the analytical instrument. thermofisher.comscispace.com The choice of strategy depends heavily on the sample matrix (e.g., plasma, urine, tissue, environmental water) and the physicochemical properties of the analyte. thermofisher.commdpi.com

For a polar compound like this compound, two of the most common and effective techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE) LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov For polar analytes, modifications such as pH adjustment can be used to alter the compound's charge state and improve its partitioning into the organic phase. However, LLE can be labor-intensive, consume significant volumes of organic solvents, and is susceptible to emulsion formation, which can complicate phase separation. scispace.com

Solid-Phase Extraction (SPE) SPE has largely become the preferred method for sample preparation due to its efficiency, selectivity, and potential for automation. scispace.com The technique partitions the analyte between a solid sorbent and the liquid sample. For a polar molecule like this compound, a variety of SPE sorbents could be employed, including:

Reversed-Phase (e.g., C18, C8): These nonpolar sorbents are used to retain analytes of moderate to low polarity from an aqueous sample. To retain a polar compound, the pH of the sample may need to be adjusted to suppress its ionization and increase its hydrophobicity. scispace.com

Ion-Exchange (e.g., Mixed-Mode Cation Exchanger): Given the amino acid structure of homoserine, ion-exchange sorbents are highly suitable. Mixed-mode cartridges, which combine ion-exchange and reversed-phase properties, can provide superior selectivity and cleanup by exploiting both the charge and hydrophobicity of the analyte. mdpi.com

The general workflow for SPE involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the purified analyte. scispace.com

The following table provides a comparative overview of LLE and SPE for trace analysis applications.

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid |

| Selectivity | Generally lower | Higher, tunable by sorbent choice |

| Solvent Usage | High | Low |

| Automation | Difficult | Easily automated |

| Emulsion Formation | Common issue | Eliminated |

| Analyte Recovery | Variable | Generally higher and more reproducible |

| Throughput | Low | High |

For enriching this compound from complex biological fluids, a protocol would likely involve initial protein precipitation with a solvent like acetonitrile or methanol, followed by centrifugation. mdpi.com The resulting supernatant would then be subjected to an optimized SPE procedure using a mixed-mode or other appropriate sorbent to isolate and concentrate the analyte prior to instrumental analysis.

Biological Discovery and Functional Characterization

Identification in Natural Isolates and Environmental Samples

There is currently no scientific literature available that documents the identification of o-(3-Methoxypropyl)homoserine in any natural isolates or environmental samples. Its existence as a naturally occurring compound has not been reported.

Biosynthetic Origin and Precursors in Biological Systems

Due to the lack of identification in biological systems, the biosynthetic origin and the precursor molecules involved in the potential synthesis of this compound remain unknown. While the biosynthesis of the parent molecule, homoserine, is well-understood as an intermediate in the aspartate pathway for the production of methionine, threonine, and isoleucine, the enzymatic pathways that would lead to the addition of a 3-methoxypropyl group to the oxygen atom of homoserine have not been described.

Functional Significance in Microorganisms and Eukaryotic Organisms

There are no studies detailing the functional significance of this compound in either microorganisms or eukaryotic organisms. Its role in metabolic processes, potential as a signaling molecule, or any other biological activity has not been investigated or reported in the available scientific literature.

Intercellular Signaling Mechanisms (if applicable)

Given the absence of data on its biological function, there is no information to suggest that this compound is involved in any intercellular signaling mechanisms.

Based on a comprehensive search of available scientific literature, there is currently insufficient data specifically concerning the chemical compound “this compound” to generate a detailed and scientifically accurate article that adheres to the provided outline.

Extensive searches for this particular compound did not yield specific research findings related to its use as a metabolic probe, its role in the development of enzyme inhibitors or activators, its application in the engineering of microbial strains, or its contribution to the understanding of fundamental biochemical processes.

The available scientific information predominantly focuses on related compounds such as L-homoserine and its other derivatives. Extrapolating information from these related molecules to “this compound” would not be scientifically rigorous and would violate the strict requirement to focus solely on the specified compound.

Therefore, to maintain scientific accuracy and adhere to the user's explicit instructions, the requested article on “this compound” cannot be generated at this time due to the lack of specific research data. Further research on this specific compound would be necessary to provide the detailed information required for the outlined article.

Q & A

Q. What are the established synthetic routes for o-(3-Methoxypropyl)homoserine, and how can reaction conditions be optimized?

The synthesis of this compound derivatives often involves alkylation or phosphoramidite chemistry. For example, alkylphosphonate-modified antisense oligonucleotides (ASOs) incorporating 3-methoxypropyl (MOP) groups are synthesized via Grignard reactions. A typical protocol involves reacting 1-bromo-3-methoxypropane with magnesium in THF to generate a Grignard reagent, followed by nucleophilic substitution with chlorophosphines. Reaction optimization includes temperature control (e.g., ice baths to moderate exothermic steps) and monitoring via ³¹P NMR to confirm intermediate formation .

Q. How can structural elucidation of this compound derivatives be performed?

Advanced spectroscopic techniques are critical:

- ³¹P NMR : Used to track phosphoramidite intermediates (e.g., signals at δ 47.70 ppm confirm successful alkylphosphonate formation) .

- HPLC : Ensures purity of synthesized compounds, particularly for ASOs with modified backbones .

- Cyanogen bromide (CNBr) cleavage : Converts methionine residues to homoserine lactone for mass spectrometry-based identification of oxidation states .

Q. What is the biological role of homoserine derivatives in metabolic pathways?

Homoserine is a key intermediate in methionine and threonine biosynthesis. In S. cerevisiae, homoserine O-acetyltransferase catalyzes the conversion of homoserine to O-acetylhomoserine using acetyl-CoA. This enzyme (MW ~100 kDa, dimeric structure) regulates flux toward methionine, with kinetic parameters such as Kₘ = 0.5 mM for homoserine and Vₘₐₓ = 6.3 µmol/min/mg . Exogenous homoserine supplementation in plants increases methionine and threonine levels, but excess homoserine downregulates threonine synthesis via feedback inhibition .

Advanced Research Questions

Q. How do structural modifications like 3-methoxypropyl groups affect the toxicity profile of homoserine-containing compounds?

Replacing phosphorothioate (PS) linkages with alkylphosphonates (e.g., MOP) in ASOs reduces hepatotoxicity. For example, replacing one PS linkage at position 2 or 3 from the 5′-end of the DNA gap eliminates caspase activation and nucleolar mislocalization of P54nrb protein in hepatocytes. This modification also prevents P21 mRNA elevation in mice, suggesting a mechanism linked to protein interaction disruptions .

Q. How can contradictory data on homoserine metabolic flux be resolved in experimental design?

Discrepancies arise from species-specific regulatory mechanisms. In potato plants, homoserine supplementation elevates methionine and threonine in transgenic lines but not in wild-type plants due to aspartate-derived carbon limitations. To resolve contradictions:

- Use isotopic labeling (e.g., ¹³C-aspartate) to trace carbon flux.

- Quantify enzyme activities (e.g., homoserine kinase) under varying substrate concentrations .

Q. What methodologies are recommended for analyzing this compound-protein interactions?

- Paraspeckle protein localization assays : Immunofluorescence microscopy detects nucleolar mislocalization of P54nrb, a marker of ASO toxicity .

- Enzymatic activity profiling : Measure RNase H1 cleavage rates of ASO-RNA hybrids; MOP modifications alter cleavage patterns without significantly reducing overall activity .

- Thermal shift assays : Monitor protein stability changes upon compound binding .

Q. How does this compound integrate into stress response pathways?

Homoserine derivatives can induce heat shock proteins (HSPs) and proteases under oxidative stress. For example, methionine oxidation to homoserine lactone in BAL fluid proteins correlates with acute lung injury, triggering NF-κB-mediated inflammation. Experimental models should include CNBr cleavage followed by LC-MS/MS to quantify oxidized residues .

Methodological Considerations

Q. What experimental controls are critical for studying this compound in cell-based assays?

- Negative controls : Use scrambled-sequence ASOs to distinguish target-specific effects from backbone-mediated toxicity .

- Dose-response curves : Test concentrations from 1–100 µM to identify thresholds for toxicity (e.g., caspase activation) .

- Metabolic inhibitors : Apply cycloheximide to block protein synthesis and isolate post-translational effects .

Q. How can metabolic flux analysis be applied to homoserine pathways?

- Stable isotope tracing : Feed ¹³C-glucose to track homoserine incorporation into methionine and threonine.

- Enzyme knockout models : Use met10 yeast mutants (impaired in sulfite reductase) to isolate homoserine O-acetyltransferase activity .

Data Interpretation Challenges

Q. How can researchers reconcile discrepancies between in vitro and in vivo activity of this compound derivatives?

In vitro RNase H1 assays often show retained activity for MOP-modified ASOs, but in vivo efficacy may vary due to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.